molecular formula C27H24N2O5 B3591278 2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide

2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide

Cat. No.: B3591278
M. Wt: 456.5 g/mol
InChI Key: ITFXGJUDZRSCNS-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives depend on the substitution pattern in the oxazole ring .


Physical and Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Mechanism of Action

The mechanism of action of oxazole derivatives depends on their specific structure and the biological activity being considered .

Future Directions

Oxazole derivatives have drawn the attention of researchers around the globe due to their wide spectrum of biological activities . They are part of a large number of drugs and biologically relevant molecules , suggesting that they will continue to be an important area of research in the future.

Properties

IUPAC Name

2-[2-methoxy-5-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-32-23-13-12-20(16-22-27(31)34-26(29-22)21-10-6-3-7-11-21)17-24(23)33-18-25(30)28-15-14-19-8-4-2-5-9-19/h2-13,16-17H,14-15,18H2,1H3,(H,28,30)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXGJUDZRSCNS-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{2-methoxy-5-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-(2-phenylethyl)acetamide

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